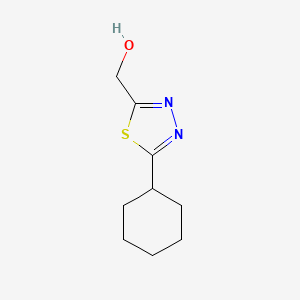

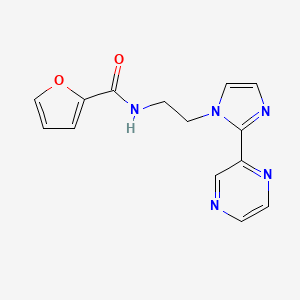

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Applications De Recherche Scientifique

Molecular Aggregation and Solvent Effects

Studies on molecular aggregation in thiadiazole derivatives reveal that the aggregation process is significantly influenced by the solvent type. For instance, spectroscopic studies on related thiadiazole compounds in DMSO solutions exhibit distinct fluorescence emission spectra, indicating the presence of aggregation effects. These effects are notably influenced by the alkyl substituent structure on the molecule, demonstrating the role of solvent and molecular structure in aggregation processes (Matwijczuk et al., 2016).

Antiviral Activity

Thiadiazole sulfonamides, synthesized from thiadiazole derivatives, have shown potential antiviral activity. Bioassay tests on these compounds revealed specific anti-tobacco mosaic virus activity, highlighting the therapeutic potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Catalysis and Chemical Synthesis

Methanol, a common solvent for thiadiazole reactions, has been utilized as both a C1 synthon and H2 source in the N-methylation of amines and transfer hydrogenation of nitroarenes. This showcases the versatility of methanol in catalyzing reactions involving thiadiazole compounds, offering a clean and cost-competitive method for chemical synthesis (Sarki et al., 2021).

Charge-Transfer Molecular Complexes

The formation of charge-transfer molecular complexes involving thiadiazole derivatives in methanol points to the significance of π-π interactions. These complexes have been synthesized and characterized, providing insights into the electronic interactions and properties of thiadiazole derivatives (Mahmoud et al., 1988).

Fluorescent Chemosensors

Thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions. These chemosensors exhibit turn-on fluorescent and colorimetric responses, underlining the application of thiadiazole derivatives in environmental monitoring and chemical analysis (Manna et al., 2020).

Propriétés

IUPAC Name |

(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLJMOOUFCNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)

![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)

![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)